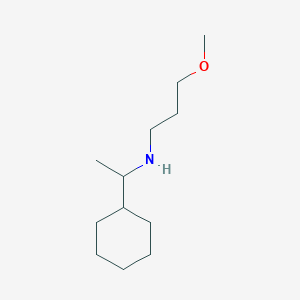
2-(1-Butylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylpiperidin-2-yl)pyridine typically involves the formation of the pyridine and piperidine rings followed by their coupling. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia or amines . Another approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of rare-earth catalysts for the C-H addition to olefins is one such method . Additionally, mechanochemical activation of magnesium metal can facilitate the direct alkylation of pyridines .
Chemical Reactions Analysis
Types of Reactions
2-(1-Butylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(1-Butylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Butylpiperidin-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for G-protein coupled receptors . The exact pathways involved depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler structure with only a pyridine ring.
Piperidine: Contains only a piperidine ring.
Bipyridine: Contains two pyridine rings connected by a single bond.
Uniqueness
2-(1-Butylpiperidin-2-yl)pyridine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets and undergo various chemical modifications, making it valuable in multiple fields of research and industry .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1-butylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2/c1-2-3-11-16-12-7-5-9-14(16)13-8-4-6-10-15-13/h4,6,8,10,14H,2-3,5,7,9,11-12H2,1H3 |
InChI Key |
QVILVZJRCGDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


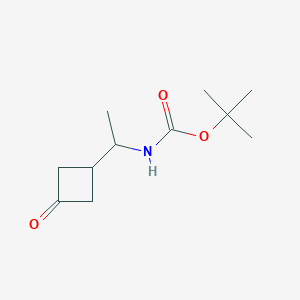
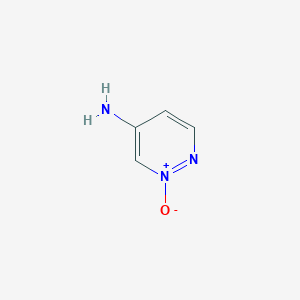
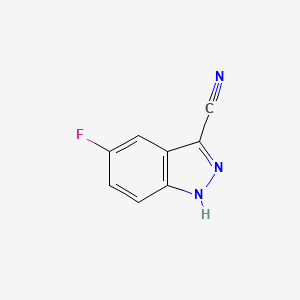
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
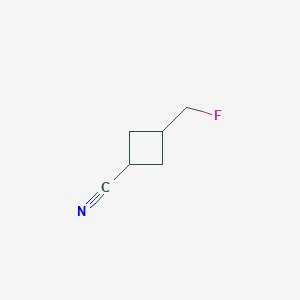
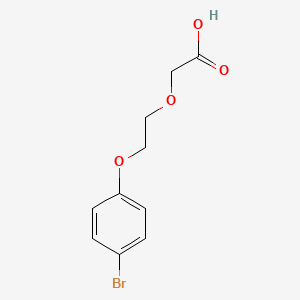

![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

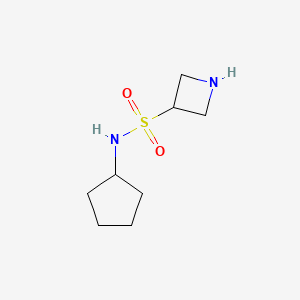
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)

